molecular formula C19H20N4O4 B2887571 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide CAS No. 1261005-15-5

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide

Katalognummer: B2887571
CAS-Nummer: 1261005-15-5
Molekulargewicht: 368.393
InChI-Schlüssel: IUNDUFGIWNBUJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide is a heterocyclic molecule featuring a 1,3-benzodioxole moiety fused to a 1,2,4-oxadiazole ring, which is further linked to a pyrrole-acetamide scaffold substituted with a tert-butyl group. The tert-butyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-19(2,3)21-16(24)10-23-8-4-5-13(23)18-20-17(22-27-18)12-6-7-14-15(9-12)26-11-25-14/h4-9H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNDUFGIWNBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of 302.34 g/mol. The structure features a benzodioxole moiety and an oxadiazole ring, both of which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that the compound exhibits several pharmacological properties:

  • Antitumor Activity : The oxadiazole derivatives have been linked to significant antitumor effects. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various models, including human cancer cell lines and animal models .
  • Antimicrobial Properties : The presence of the benzodioxole group suggests potential antimicrobial activity. Compounds containing this moiety have demonstrated efficacy against a range of bacterial strains .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to cell death in cancer cells.
  • DNA Interaction : Some similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Antitumor Studies

A study investigating the antitumor effects of related oxadiazole derivatives found that these compounds significantly reduced cell viability in breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Antimicrobial Research

Research on antimicrobial activity highlighted that derivatives containing the benzodioxole structure exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate effectiveness.

Data Summary Table

Activity TypeObserved EffectReference
AntitumorSignificant reduction in cell viability
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryPotential inhibition of inflammatory markers

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and analytical data for 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide and its analogs:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Spectral Data
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide (Target) C₂₀H₂₁N₅O₄ 1,3-Benzodioxol, tert-butyl Not Reported IR (expected): ~1660 cm⁻¹ (amide C=O); 1H-NMR: δ 1.20 (s, tert-butyl)
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) C₂₁H₂₃N₃O Phenyl, tert-butyl 105–106 IR: 1660 cm⁻¹ (amide C=O); 1H-NMR: δ 1.20 (s, tert-butyl), δ 6.28 (pyrazole proton)
N-tert-Butyl-2-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-4) C₂₁H₂₂N₄O₃ 4-Nitrophenyl, tert-butyl Not Reported IR: 1660 cm⁻¹ (amide C=O); 1H-NMR: δ 1.20 (s, tert-butyl)
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide C₂₃H₂₁N₅O₆ 1,3-Benzodioxol, 2,5-dimethoxyphenyl Not Reported IR (expected): ~1660 cm⁻¹ (amide C=O); 1H-NMR: δ 3.80 (s, OCH₃)

Key Findings:

Structural Variations and Electronic Effects :

  • The target compound substitutes the phenyl group in analogs like 10d-3-2 with a 1,3-benzodioxol ring, introducing electron-donating oxygen atoms. This modification may enhance π-π stacking interactions in biological targets compared to phenyl or nitrophenyl substituents in 10d-3-2 and 10d-4 .
  • The tert-butyl group in the target compound and 10d-3-2 contrasts with the 2,5-dimethoxyphenyl group in the analog from . The tert-butyl group likely increases steric bulk and lipophilicity, whereas methoxy groups could improve solubility through polar interactions .

Spectroscopic Trends :

  • All compounds exhibit a characteristic amide C=O stretch near 1660 cm⁻¹ in IR spectra, consistent with the acetamide backbone .
  • In 1H-NMR, the tert-butyl protons resonate as a singlet near δ 1.20 across analogs, confirming its structural preservation . The benzodioxol protons in the target compound would likely appear as a multiplet in the aromatic region (δ 6.5–7.5), distinct from the pyrazole protons in 10d-3-2 (δ 6.28) .

The absence of nitro or methoxy groups in the target compound may result in lower polarity compared to 10d-4 and the dimethoxyphenyl analog, impacting solubility and bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.